molecular formula C22H26N2O3 B3949817 1-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

1-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide

Cat. No. B3949817
M. Wt: 366.5 g/mol
InChI Key: KKTHHGFLOBMJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, commonly known as BPAP, is a novel psychoactive compound that has gained significant attention in the scientific research community in recent years. BPAP belongs to the class of piperidine derivatives and is structurally similar to other psychoactive compounds such as MDMA and MDA. The unique chemical structure of BPAP has led to its investigation as a potential therapeutic agent for various neurological disorders.

Mechanism of Action

The exact mechanism of action of BPAP is not fully understood. However, it is believed to act on the dopaminergic and serotonergic systems in the brain. BPAP has been found to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
BPAP has been found to have several biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPAP for lab experiments is its ability to selectively target dopaminergic and serotonergic systems in the brain. This makes it a potentially useful tool for studying the role of these systems in various neurological disorders. However, one of the limitations of BPAP is its relatively low potency compared to other psychoactive compounds. This can make it difficult to achieve the desired effects at lower doses.

Future Directions

There are several future directions for research on BPAP. Some of the potential areas of investigation include:
1. Development of more potent analogs of BPAP with improved therapeutic properties.
2. Investigation of the long-term effects of BPAP on the brain and the potential for neurotoxicity.
3. Clinical trials to evaluate the safety and efficacy of BPAP as a potential therapeutic agent for various neurological disorders.
4. Investigation of the potential use of BPAP as a tool for studying the role of dopaminergic and serotonergic systems in various neurological disorders.
Conclusion:
In conclusion, BPAP is a novel psychoactive compound that has shown promising results in various areas of scientific research. Its unique chemical structure and ability to selectively target dopaminergic and serotonergic systems in the brain make it a potentially useful tool for studying the role of these systems in various neurological disorders. Further research is needed to fully understand the mechanism of action of BPAP and its potential as a therapeutic agent.

Scientific Research Applications

BPAP has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the areas of research where BPAP has shown promising results include:
1. Treatment of Parkinson's Disease: BPAP has been shown to have a neuroprotective effect on dopaminergic neurons, which are affected in Parkinson's disease. Studies have shown that BPAP can improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease.
2. Treatment of Depression: BPAP has been found to have antidepressant properties in animal models. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are known to play a role in the pathophysiology of depression.
3. Treatment of Cognitive Impairment: BPAP has been shown to improve cognitive function in animal models of Alzheimer's disease and other forms of cognitive impairment. It has been found to enhance memory and learning abilities.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-22(23-11-8-17-4-2-1-3-5-17)19-9-12-24(13-10-19)15-18-6-7-20-21(14-18)27-16-26-20/h1-7,14,19H,8-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTHHGFLOBMJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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